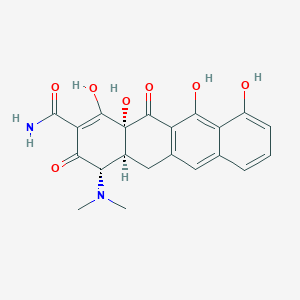

Anhydro-6-demethyltetracycline

Overview

Description

Anhydro-6-demethyltetracycline is a derivative of the tetracycline class of antibiotics. Tetracyclines are broad-spectrum antibiotics known for their effectiveness against a wide range of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites . This compound is characterized by the absence of a hydroxyl group at the sixth position and the presence of an anhydro group, which distinguishes it from other tetracyclines.

Mechanism of Action

Target of Action

Anhydro-6-demethyltetracycline, like other tetracyclines, primarily targets bacterial ribosomes . The ribosome is a crucial component of the bacterial protein synthesis machinery. Tetracyclines bind to the 30S and 50S ribosomal subunits, which are essential for protein synthesis .

Mode of Action

The mode of action of this compound involves inhibiting bacterial protein synthesis. It binds reversibly to the 30S and 50S ribosomal subunits, preventing the aminoacyl tRNA from binding to the A site of the ribosome . This interaction impairs protein synthesis, inhibiting cell growth .

Biochemical Pathways

Tetracyclines, including this compound, are derived from the polyketide biosynthesis pathway . This pathway involves the construction of complex organic compounds from simple precursors, leading to a wide variety of structures and functions. The inhibition of protein synthesis by tetracyclines affects various biochemical pathways in bacteria, disrupting their normal functions .

Pharmacokinetics

The pharmacokinetics of tetracyclines, including this compound, are complex and can vary significantly between different compounds . Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the bioavailability of these compounds.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing protein synthesis, the compound disrupts essential cellular processes, leading to a bacteriostatic effect . This means it inhibits the growth and reproduction of bacteria, rather than killing them directly .

Action Environment

The action of this compound, like other tetracyclines, can be influenced by various environmental factors. For instance, the presence of tetracycline-resistant pathogens can limit the effectiveness of these agents . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

Anhydro-6-demethyltetracycline plays a crucial role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis . This compound also interacts with various enzymes and proteins, including ribosomal protection proteins and efflux transporters, which can influence its efficacy and resistance mechanisms . The nature of these interactions is primarily based on the binding affinity of this compound to the ribosomal RNA and its ability to evade bacterial resistance mechanisms .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. In eukaryotic cells, it can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to modulate the expression of genes involved in inflammatory responses and apoptosis . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit, where it inhibits the binding of aminoacyl-tRNA to the mRNA-ribosome complex . This binding prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . Additionally, this compound can inhibit the activity of tetracycline destructases, enzymes that degrade tetracycline antibiotics, thereby enhancing its efficacy . This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals . Over time, this compound can degrade into inactive forms, reducing its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit bacterial growth without causing significant toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the efficacy of the compound increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism . The metabolic products of this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported into cells via specific transporters, where it accumulates in the cytoplasm and other cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and ribosomes . Its activity and function can be influenced by its subcellular localization, as it interacts with different biomolecules in these compartments . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anhydro-6-demethyltetracycline typically involves the chemical modification of tetracycline or its derivatives. One common method includes the dehydration of 6-demethyltetracycline under acidic conditions to form the anhydro compound . The reaction conditions often involve the use of strong acids such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using specific strains of Streptomyces bacteria, followed by chemical modification. The fermentation process produces 6-demethyltetracycline, which is then chemically dehydrated to form this compound .

Chemical Reactions Analysis

Types of Reactions: Anhydro-6-demethyltetracycline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups on the tetracycline nucleus.

Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various tetracycline derivatives with modified antibacterial properties and pharmacokinetic profiles .

Scientific Research Applications

Anhydro-6-demethyltetracycline has several scientific research applications:

Chemistry: It is used as a model compound for studying the chemical reactivity and structural modifications of tetracyclines.

Biology: The compound is used in research to understand the mechanisms of antibiotic resistance and the interaction of tetracyclines with bacterial ribosomes.

Medicine: this compound is investigated for its potential use in treating bacterial infections, especially those resistant to other tetracyclines.

Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control processes

Comparison with Similar Compounds

Tetracycline: The parent compound with a hydroxyl group at the sixth position.

6-demethyltetracycline: Lacks the hydroxyl group at the sixth position but does not have the anhydro group.

Doxycycline: A tetracycline derivative with a modified structure that enhances its pharmacokinetic properties

Uniqueness: Anhydro-6-demethyltetracycline is unique due to its anhydro group, which alters its chemical reactivity and potentially its antibacterial activity. This modification can lead to differences in how the compound interacts with bacterial ribosomes and its overall effectiveness against resistant bacterial strains .

Properties

IUPAC Name |

(4S,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-6,10,15,24-25,28,30H,7H2,1-2H3,(H2,22,29)/t10-,15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMODNONNZFRNH-QYAMTVPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3=C(C(=C4C(=C3)C=CC=C4O)O)C(=O)C2(C(=C(C1=O)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2CC3=C(C(=C4C(=C3)C=CC=C4O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873774 | |

| Record name | Anhydro-6-demethyltetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4496-85-9 | |

| Record name | Anhydrotetracycline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anhydro-6-demethyltetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.